

Introduction: The Imperative of Unambiguous Structural Confirmation

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Compound of Interest

Compound Name: *1-(Thiophen-3-ylmethyl)piperidin-4-ol*

CAS No.: 864388-84-1

Cat. No.: B1520525

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In the realm of pharmaceutical research and drug development, the unequivocal confirmation of a molecule's structure is a cornerstone of scientific rigor. The identity and purity of a synthesized compound must be established with the highest degree of confidence before it can advance through the development pipeline. This guide focuses on the analytical challenge of confirming the structure of **1-(Thiophen-3-ylmethyl)piperidin-4-ol**, a heterocyclic compound featuring both a piperidine and a thiophene moiety.

High-Resolution Mass Spectrometry (HRMS) has emerged as a powerhouse technique for the structural elucidation of small molecules due to its exceptional mass accuracy and sensitivity.[1][2][3] This guide provides a detailed comparison of HRMS with other common analytical techniques, offering researchers and drug development professionals the insights needed to make informed decisions for structural validation. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

The Analytical Target: 1-(Thiophen-3-ylmethyl)piperidin-4-ol

To effectively apply any analytical technique, a fundamental understanding of the target molecule is essential.

- Molecular Formula: C₁₀H₁₅NOS
- Monoisotopic Mass: 197.0874 Da
- Structure:

(A representative image would be placed here in a real publication)

The structure presents several key features that influence analytical strategy: a basic nitrogen atom in the piperidine ring, making it amenable to positive mode electrospray ionization (ESI); a hydroxyl group, which can be a site for fragmentation (loss of water); and two distinct ring systems, the fragmentation of which can provide structural clues.

Primary Analytical Technique: High-Resolution Mass Spectrometry (HRMS)

HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, provide mass measurements with accuracies typically below 5 parts-per-million (ppm).[2] This precision allows for the confident determination of a molecule's elemental composition, a critical first step in structural confirmation.

The Power of High Resolution

High resolving power enables the separation of ions with very similar mass-to-charge ratios (m/z), distinguishing the analyte of interest from background interferences or co-eluting impurities.[2] This is particularly crucial for complex matrices or when analyzing reaction mixtures.

Experimental Workflow for HRMS Confirmation

The following protocol outlines a robust method for the analysis of **1-(Thiophen-3-ylmethyl)piperidin-4-ol** using Liquid Chromatography coupled with High-Resolution Mass Spectrometry (LC-HRMS).

Objective: To confirm the elemental composition and obtain structural information through fragmentation analysis.

Methodology:

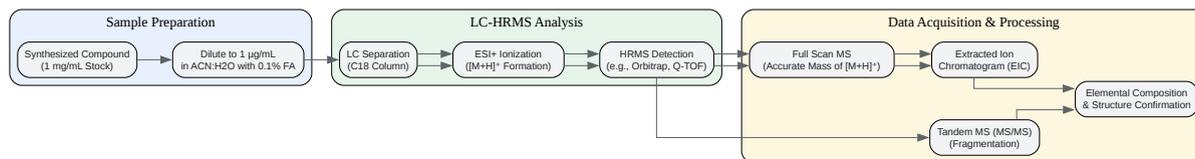
- Sample Preparation:
 - Dissolve 1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
 - Perform a serial dilution to a final concentration of 1 µg/mL using 50:50 acetonitrile:water with 0.1% formic acid. The formic acid is crucial for promoting protonation of the piperidine nitrogen in positive ion mode ESI.
- Liquid Chromatography (LC) Conditions:
 - Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm) is suitable for retaining this moderately polar compound.
 - Mobile Phase A: Water + 0.1% Formic Acid
 - Mobile Phase B: Acetonitrile + 0.1% Formic Acid
 - Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate. This gradient ensures the elution of the compound and removal of potential non-polar impurities.
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 2 µL
- High-Resolution Mass Spectrometry (HRMS) Conditions:
 - Ionization Source: Electrospray Ionization (ESI), Positive Mode. The basic nitrogen on the piperidine ring is readily protonated to form the $[M+H]^+$ ion.
 - Acquisition Mode:
 - Full Scan MS: Acquire data from m/z 50-500 at a high resolution (e.g., >70,000 FWHM). This allows for the accurate mass measurement of the precursor ion.

- Tandem MS (MS/MS): Perform data-dependent acquisition (DDA) or targeted MS/MS on the protonated molecule ($[M+H]^+$ at m/z 198.0947). This involves isolating the precursor ion, fragmenting it via collision-induced dissociation (CID), and analyzing the resulting product ions.
- Data Analysis:
 - Extracted Ion Chromatogram (EIC): Generate an EIC for the theoretical m/z of the $[M+H]^+$ ion (198.0947) with a narrow mass window (e.g., ± 5 ppm).^[1] This provides high selectivity, filtering out noise and interferences.
 - Mass Accuracy Calculation: Compare the measured mass of the precursor ion to the theoretical mass. A mass error of < 5 ppm provides high confidence in the elemental formula.
 - Fragmentation Analysis: Analyze the MS/MS spectrum to identify characteristic fragment ions. The fragmentation pattern serves as a structural fingerprint.

Expected HRMS Data and Fragmentation

- Precursor Ion: The protonated molecule $[C_{10}H_{15}NOS + H]^+$ is expected at m/z 198.0947.
- Plausible Fragmentation Pathways: The fragmentation of piperidine derivatives is well-documented.^[4] Key fragmentation pathways often involve α -cleavage adjacent to the nitrogen atom and ring fission.^{[4][5]}
 - Loss of the Thiophen-3-ylmethyl group: Cleavage of the bond between the piperidine nitrogen and the methylene bridge would result in a fragment corresponding to the piperidin-4-ol cation.
 - Formation of an Iminium Ion: A common pathway for N-substituted piperidines is the formation of a stable iminium ion through ring opening.^[4]
 - Loss of Water: The hydroxyl group on the piperidine ring can be readily lost as water (18.0106 Da), especially after protonation.

HRMS Analysis Workflow



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Caption: Workflow for HRMS confirmation of **1-(Thiophen-3-ylmethyl)piperidin-4-ol**.

Comparative Analysis with Alternative Techniques

While HRMS is powerful, a multi-technique, or orthogonal, approach provides the most robust structural confirmation.^[3] No single technique can definitively prove a structure in isolation without a reference standard.

Technique	Principle	Information Provided	Advantages	Limitations
HRMS	High-accuracy mass-to-charge ratio measurement.	Elemental formula, molecular weight, structural fragments.	Highest sensitivity, requires minimal sample, high confidence in elemental composition.[1] [2]	Isomers cannot be distinguished by mass alone, provides limited stereochemical information.[6]
NMR Spectroscopy	Nuclear spin resonance in a magnetic field.	Definitive atom connectivity (^1H , ^{13}C), stereochemistry (NOE), 3D structure.	Provides unambiguous structural elucidation and spatial information.	Lower sensitivity, requires mg-scale pure sample, more time-consuming.
HPLC-UV	Chromatographic separation with UV-Vis detection.	Purity assessment, retention time, quantification.	Excellent for determining purity and quantifying the compound against a standard; widely available.[7]	Provides no structural information; requires a chromophore; co-eluting impurities can be missed.[7]
GC-MS	Chromatographic separation by volatility with mass detection.	Purity of volatile components, molecular weight, fragmentation pattern.	Excellent sensitivity and provides library-searchable mass spectra for known compounds.[1]	Compound must be volatile and thermally stable; derivatization may be required for the polar hydroxyl group. [7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Connectivity

NMR spectroscopy remains the unparalleled technique for determining the precise connectivity of atoms in a molecule. A combination of ^1H NMR, ^{13}C NMR, and 2D experiments like COSY and HSQC would map out the entire carbon-hydrogen framework of **1-(Thiophen-3-ylmethyl)piperidin-4-ol**, confirming the attachment of the thiophen-3-ylmethyl group to the piperidine nitrogen and the position of the hydroxyl group. While less sensitive than MS, NMR is indispensable for the de novo structural determination of novel compounds.

HPLC-UV: The Workhorse for Purity and Quantification

High-Performance Liquid Chromatography with a UV detector is the standard method for assessing the purity of a synthesized compound.[7] The thiophene ring in our target molecule provides a suitable chromophore for UV detection. By developing a robust HPLC method, one can quantify the main peak area relative to any impurity peaks, thus determining the compound's purity. However, HPLC-UV alone cannot confirm the identity of the main peak without a certified reference standard.

Conclusion: An Integrated, Orthogonal Approach

For the definitive confirmation of **1-(Thiophen-3-ylmethyl)piperidin-4-ol**, High-Resolution Mass Spectrometry provides the most sensitive and rapid method for verifying the elemental composition with extremely high confidence. The fragmentation data obtained from MS/MS experiments offer substantial evidence for the proposed structure.

However, for complete and unambiguous validation, especially for a novel compound intended for drug development, an orthogonal approach is mandated. The high-confidence elemental formula from HRMS should be complemented by the definitive structural connectivity data from NMR spectroscopy. Finally, HPLC-UV analysis should be employed to establish the purity profile of the synthesized batch. This integrated strategy, leveraging the strengths of each technique, represents a self-validating system that ensures the highest level of scientific integrity.

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